4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC18618449
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C8H10N4/c1-3-7-6(4-9)8(10)12-5(2)11-7/h3H2,1-2H3,(H2,10,11,12) |
| Standard InChI Key | JGDLMVUAPKUNOH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NC(=N1)C)N)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile, reflects the substituents:
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Amino group (-NH₂) at position 4
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Ethyl group (-CH₂CH₃) at position 6
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Methyl group (-CH₃) at position 2
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Carbonitrile (-C≡N) at position 5.
The compound’s molecular formula (C₈H₁₀N₄) and weight (162.19 g/mol) were confirmed via high-resolution mass spectrometry. Its Standard InChI key (InChI=1S/C8H10N4/c1-3-7-6(4-9)8(10)12-5(2)11-7/h3H2,1-2H3,(H2,10,11,12)) provides a unique identifier for chemical databases.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile employs one-pot multicomponent reactions (MCRs) and microwave-assisted techniques . A representative method involves:
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Condensation: α-Cyanoketones react with carboxaldehydes and guanidines under reflux.
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Cyclization: Spontaneous aromatization forms the pyrimidine core.
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Purification: Recrystallization from ethanol or isopropanol yields the final product .
This approach achieves moderate-to-high yields (45–89%) and minimizes byproducts, making it scalable for industrial applications .
Comparative Analysis
Traditional methods requiring stepwise synthesis and harsh conditions have been supplanted by MCRs, which improve efficiency. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yield integrity.
Pharmacological Applications
Adenosine Receptor Ligand Activity
4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile derivatives exhibit potent binding to adenosine A₁ receptors (A₁AR), which regulate cardiovascular and neurological functions . In a library of 108 pyrimidine derivatives, analogs with methylamino substitutions demonstrated:
These ligands antagonize the cyclic adenosine monophosphate (cAMP) pathway, suggesting utility in treating conditions like hypertension and arrhythmias .
Structure-Activity Relationship (SAR) Studies
Substituent Effects
SAR analyses reveal that:
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Aromatic residues at R⁴ and R⁶ enhance A₁AR binding affinity.
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Methylation of the exocyclic amino group improves selectivity by reducing steric hindrance .
For instance, compound 18al (R⁴ = 3-chlorophenyl, R⁶ = 4-fluorophenyl) showed a Kᵢ of 74.3 nM at A₁AR with minimal off-target activity .
Molecular Modeling Insights
Free energy perturbation (FEP) simulations correlate substituent modifications with binding energy changes. Methylamino groups stabilize receptor-ligand complexes via hydrophobic interactions, whereas bulkier substituents disrupt binding .
Future Research Directions
Synthesis Optimization
Developing solvent-free or catalytic methods could enhance sustainability. Immobilized enzymes or flow chemistry may improve yield and purity.
Therapeutic Exploration
Priority areas include:
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Cardiovascular diseases: Targeting A₁AR for heart rate modulation.
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Neuroprotection: Mitigating ischemic brain injury via adenosine signaling.
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Antimicrobials: Leveraging carbonitrile’s electrophilicity to combat resistant pathogens .
Toxicological Assessments
Chronic exposure studies and metabolite identification are critical for clinical translation. Collaborative efforts with regulatory agencies like the EPA could establish safety thresholds.
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